molecular formula C20H18N2O6S B2586766 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097929-28-5

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No. B2586766
M. Wt: 414.43
InChI Key: SJSPFPFHHRYPPY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

DNA Topoisomerases Inhibitory Activities

Compounds derived from Gastrodia elata, including benzofurans, have shown inhibitory activities against DNA topoisomerases I and II. These compounds exhibited potent inhibitory activity comparable to positive control compounds and displayed weak or no cytotoxicities against various human cancer cell lines, suggesting potential for therapeutic applications in cancer treatment without significant side effects (Lee et al., 2007).

Photoinduced Direct Oxidative Annulation

A study on the photoinduced direct oxidative annulation of certain butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates revealed a pathway to access highly functionalized polyheterocyclic compounds. This process, which does not require transition metals and oxidants, highlights the chemical versatility of furan derivatives in synthesizing complex heterocyclic structures, potentially useful in material science and organic synthesis (Zhang et al., 2017).

Antifertility and Estrogenic/Antagonist Activities

Substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans have been explored for their potential antifertility agents due to their estrogenic and/or estrogen antagonist activities. Such compounds could offer insights into novel therapeutic approaches for reproductive health (Crenshaw et al., 1971).

Anticancer Activities

Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their potential as antiproliferative agents against cancer. These findings suggest that similar structural analogs could be investigated for their efficacy in cancer treatment, leveraging their interaction with antioxidant enzyme activity and apoptosis induction pathways (Haridevamuthu et al., 2023).

Safety And Hazards

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properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(19(24)22-14-3-4-15-16(10-14)27-8-7-26-15)21-12-20(25,13-5-9-29-11-13)17-2-1-6-28-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPFPFHHRYPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

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